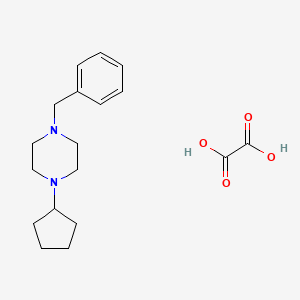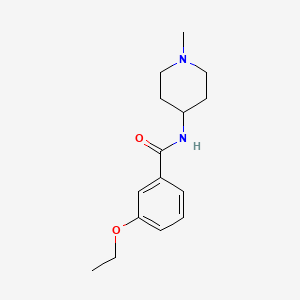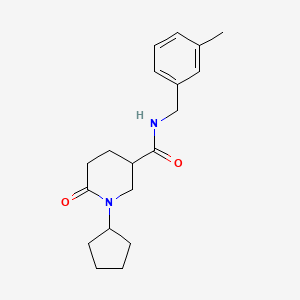![molecular formula C22H19ClN2O6S B5207896 methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B5207896.png)
methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate, also known as Methyl 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In
Mécanisme D'action
The mechanism of action of methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects
This compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has a variety of biochemical and physiological effects. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases. Additionally, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has been shown to have an inhibitory effect on the proliferation of certain cancer cells, making it a potential candidate for the development of new cancer treatments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for certain enzymes, which makes it a valuable tool for investigating specific biological processes. Additionally, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate is relatively stable and easy to handle, which makes it a convenient compound to use in lab experiments. However, one of the limitations of using this compound is its potential toxicity. Like many synthetic compounds, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate may have adverse effects on living organisms, which must be taken into consideration when designing experiments.
Orientations Futures
There are many potential future directions for the use of methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate in scientific research. One possible direction is the development of new drugs for the treatment of pain and inflammation. Additionally, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate may be a valuable tool for investigating the role of COX-2 in various biological processes, which could lead to new insights into the mechanisms of disease. Finally, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate may be a useful compound for the development of new cancer treatments, as its inhibitory effect on cancer cell proliferation has already been demonstrated in vitro.
Méthodes De Synthèse
The synthesis of methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate is a multistep process that involves the reaction of various chemical reagents. The first step involves the synthesis of 4-chlorophenylamine, which is then reacted with benzenesulfonyl chloride to form 4-{[(4-chlorophenyl)amino]sulfonyl}phenylamine. This intermediate compound is then reacted with 2-hydroxybenzoic acid to form the final product, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate.
Applications De Recherche Scientifique
Methyl 2-{[(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)acetyl]amino}benzoate 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has been shown to have a variety of scientific research applications. One of the most common applications is as a tool for investigating the mechanism of action of various biological processes. This compound has been shown to have an inhibitory effect on the activity of certain enzymes, making it a valuable tool for studying enzyme kinetics and structure-function relationships. Additionally, this compound 2-{[(4-{[(4-CPAS)phenoxy)acetyl]amino}benzoate has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
Propriétés
IUPAC Name |
methyl 2-[[2-[4-[(4-chlorophenyl)sulfamoyl]phenoxy]acetyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN2O6S/c1-30-22(27)19-4-2-3-5-20(19)24-21(26)14-31-17-10-12-18(13-11-17)32(28,29)25-16-8-6-15(23)7-9-16/h2-13,25H,14H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLDVVWSKEYDOHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-chloro-2-methyl-4-quinolinyl)amino]benzoic acid hydrochloride](/img/structure/B5207815.png)
![7-(1-methylethylidene)-3-{[(3-nitrophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5207823.png)
![5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5207831.png)
![N-benzyl-N-(2-hydroxyethyl)-3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B5207836.png)
![N-(4-{[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)acetamide hydrobromide](/img/structure/B5207844.png)

![4-[4-(allyloxy)-3-methoxybenzylidene]-1-(3-chloro-4-methylphenyl)-3,5-pyrazolidinedione](/img/structure/B5207846.png)

![1-[3-(4-methoxyphenyl)propanoyl]-4-(2-phenylethyl)piperazine](/img/structure/B5207854.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-methyl-N~1~-(3-phenylpropyl)glycinamide](/img/structure/B5207872.png)
![2-[(1-benzyl-2,5-dioxo-3-pyrrolidinyl)thio]-N-phenylacetamide](/img/structure/B5207877.png)


